molecular formula C10H9N3O B2906032 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2202519-11-5

2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2906032
CAS No.: 2202519-11-5
M. Wt: 187.202
InChI Key: IPSMPZKBQHNWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains both pyridine and pyridazinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of pyridine derivatives with hydrazine derivatives under controlled conditions. One common method involves the condensation of 3-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization to form the pyridazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyridazinones, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to its dual functionality, combining the properties of both pyridine and pyridazinone rings. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-4-2-6-12-13(10)8-9-3-1-5-11-7-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSMPZKBQHNWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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